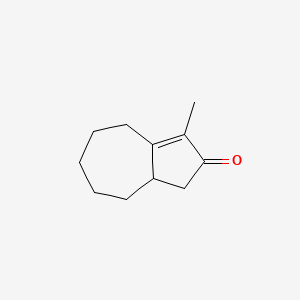![molecular formula C31H42N2 B14476536 4,4'-[(4-Octylphenyl)methylene]bis(N,N-dimethylaniline) CAS No. 65444-21-5](/img/structure/B14476536.png)
4,4'-[(4-Octylphenyl)methylene]bis(N,N-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(4-Octylphenyl)methylene]bis(N,N-dimethylaniline): is an organic compound that belongs to the class of diarylmethanes. It is characterized by the presence of two dimethylaniline groups connected via a methylene bridge to a central octylphenyl group. This compound is notable for its applications in various fields, including dye manufacturing and analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[(4-Octylphenyl)methylene]bis(N,N-dimethylaniline) typically involves the condensation of 4-octylbenzaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Organic solvents like ethanol or toluene
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products:
Oxidation Products: Quinone derivatives
Reduction Products: Amine derivatives
Substitution Products: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Chemistry:
Dye Manufacturing: The compound is used as an intermediate in the synthesis of various dyes due to its ability to form stable color complexes.
Analytical Reagent: It serves as a reagent for the determination of lead and other heavy metals in analytical chemistry.
Biology:
Biochemical Assays: The compound is used in assays to detect the production of hydrogen cyanide by bacteria.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Polymer Production: It is used in the production of thermosetting polymers, particularly epoxy resins, due to its bifunctional nature.
Mécanisme D'action
The mechanism of action of 4,4’-[(4-Octylphenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. This property is particularly useful in analytical applications where it is used to detect and quantify metal ions. Additionally, its ability to undergo electrophilic substitution reactions makes it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
4,4’-Methylenebis(N,N-dimethylaniline): This compound is structurally similar but lacks the octylphenyl group. It is also used in dye manufacturing and as an analytical reagent.
N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane: Another related compound used in similar applications but with different substituents on the aromatic rings.
Uniqueness: The presence of the octylphenyl group in 4,4’-[(4-Octylphenyl)methylene]bis(N,N-dimethylaniline) imparts unique properties, such as increased hydrophobicity and potential for interactions with lipid membranes. This makes it particularly useful in applications where such interactions are beneficial, such as in the development of lipid-based drug delivery systems.
Propriétés
Numéro CAS |
65444-21-5 |
|---|---|
Formule moléculaire |
C31H42N2 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)phenyl]-(4-octylphenyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C31H42N2/c1-6-7-8-9-10-11-12-25-13-15-26(16-14-25)31(27-17-21-29(22-18-27)32(2)3)28-19-23-30(24-20-28)33(4)5/h13-24,31H,6-12H2,1-5H3 |
Clé InChI |
MFMXFSBELQZWFI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



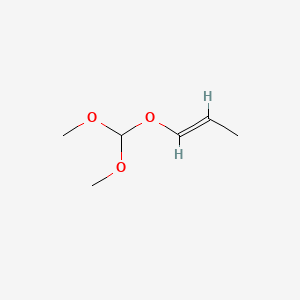

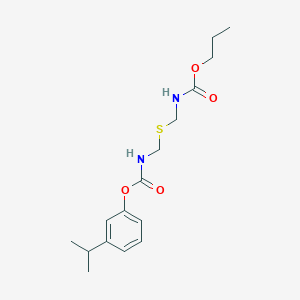
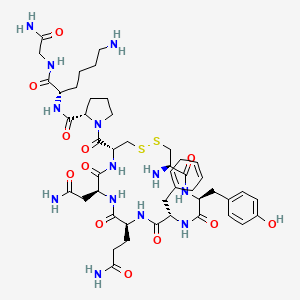


![Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol](/img/structure/B14476499.png)
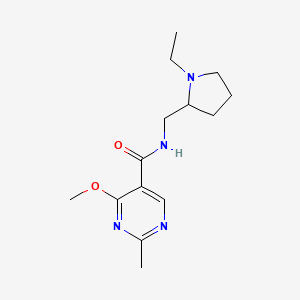
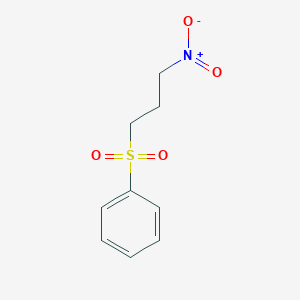
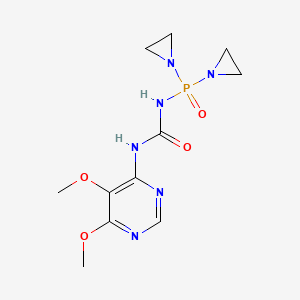
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B14476511.png)
